molecular formula C10H7ClO2 B1622243 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 443291-07-4

3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B1622243
CAS No.: 443291-07-4
M. Wt: 194.61 g/mol
InChI Key: UYCJAUZZEFTKHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7ClO2 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • Talybov and Baghirli (2020) described a reaction involving chloromethyl propargyl ether and 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand. This resulted in a compound with moderate yield and high selectivity, highlighting the utility of propargyl ethers in organic synthesis (Talybov & Baghirli, 2020).
  • Antioxidant, Antimicrobial, and Anticancer Properties :

    • Konuş et al. (2019) synthesized derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde, demonstrating that these compounds possess notable antioxidant, antimicrobial, and anticancer properties. Particularly, one of the compounds showed significant cytotoxic activity against a breast adenocarcinoma cell line (Konuş et al., 2019).
  • Fluorescent Anticancer Agents :

    • Kumar et al. (2018) reported the synthesis of fluorescent 1,4-dihydropyridine-linked bis-triazoles using a propargyl ether derivative. Some synthesized compounds showed better anticancer activity than the standard drug tamoxifen against breast carcinoma cells, and were also non-toxic to normal cells. This highlights the potential application of these compounds in tumor cell imaging (Kumar et al., 2018).
  • Chemoselective Reactions and Theoretical Investigations :

    • Javan Khoshkholgh et al. (2012) described the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes, providing insights into the reaction mechanism through theoretical investigations. This research underscores the importance of propargyl ethers in facilitating chemoselective reactions (Javan Khoshkholgh et al., 2012).

Properties

IUPAC Name

3-chloro-4-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCJAUZZEFTKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390897
Record name 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443291-07-4
Record name 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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